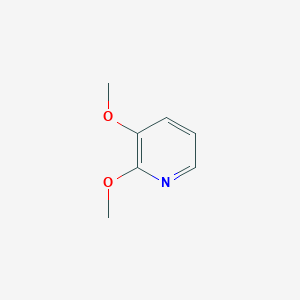

2,3-Dimethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUHPERZCBUMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405309 | |

| Record name | 2,3-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-97-7 | |

| Record name | 2,3-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3-dimethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical literature, offering a reliable foundation for laboratory-scale synthesis. This document focuses on a robust and well-documented two-step synthetic pathway commencing from readily available 3-hydroxypyridine.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and reliable method for the synthesis of this compound involves a two-step process:

-

Bromination of 3-Hydroxypyridine: The initial step involves the regioselective bromination of 3-hydroxypyridine at the 2-position to yield 2-bromo-3-hydroxypyridine.

-

Methoxylation of 2-Bromo-3-hydroxypyridine: The subsequent and final step is the exhaustive methylation of 2-bromo-3-hydroxypyridine to afford the target molecule, this compound. This proceeds through the intermediate 2-bromo-3-methoxypyridine, which then undergoes a nucleophilic aromatic substitution to replace the bromine atom with a methoxy group.

This synthetic approach is favored due to the accessibility of the starting material and the generally good yields and selectivity of the reactions.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

This procedure outlines the bromination of 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Ice

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to between -10°C and 0°C in an ice-salt bath.

-

Slowly add liquid bromine to the cold sodium hydroxide solution with stirring.

-

In a separate flask, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature is maintained between 10°C and 15°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2.5 to 3 hours.

-

Adjust the pH of the solution to 7 using an acid.

-

The crude 2-bromo-3-hydroxypyridine will precipitate out of the solution. Collect the solid by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-bromo-3-hydroxypyridine.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxypyridine | [1] |

| Key Reagents | Bromine, Sodium Hydroxide | [1] |

| Reaction Temperature | 10-15°C | [1] |

| Reaction Time | 2.5 - 3 hours | [1] |

| Yield | 70-75% | [1] |

Step 2: Synthesis of this compound from 2-Bromo-3-hydroxypyridine

This procedure details the methylation of 2-bromo-3-hydroxypyridine to yield this compound. This reaction is a nucleophilic aromatic substitution.[2]

Materials:

-

2-Bromo-3-hydroxypyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Methanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-hydroxypyridine in a suitable anhydrous solvent such as methanol or DMF.

-

Add at least two equivalents of sodium methoxide to the solution. The first equivalent will deprotonate the hydroxyl group, and the second will act as the nucleophile to displace the bromide.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data for Analogous Methoxylation:

While a specific protocol for the methoxylation of 2-bromo-3-methoxypyridine was not found, the reaction of 2-bromopyridine with sodium methoxide is a well-established analogous transformation.[2]

| Parameter | Value | Reference |

| Starting Material | 2-Bromopyridine | [2] |

| Key Reagent | Sodium Methoxide | [2] |

| Reaction Condition | Heating | [2] |

Reaction Pathway Visualization

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Step 1: Bromination of 3-Hydroxypyridine.

References

An In-depth Technical Guide to 2,3-Dimethoxypyridine (CAS: 52605-97-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethoxypyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a representative synthesis protocol, spectroscopic information, safety and handling guidelines, and its applications in drug discovery.

Physicochemical Properties

This compound is a colorless to pale yellow or brown liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52605-97-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉NO₂ | [1][2][3][4][6] |

| Molecular Weight | 139.15 g/mol | [2][3][6] |

| Appearance | Clear colorless to pale yellow or pale brown liquid | [1] |

| Boiling Point | 98-100 °C at 16 mmHg | [2][4] |

| Density | 1.104 g/cm³ | [2][4] |

| Refractive Index | 1.5205 @ 20 °C | [2][4] |

| Flash Point | 98-100 °C at 16 mmHg | [2] |

| IUPAC Name | This compound | [1][3] |

| SMILES | COC1=C(N=CC=C1)OC | [1][3][4] |

| InChI Key | QHUHPERZCBUMRK-UHFFFAOYSA-N | [1][3][4] |

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 2,3-dihydroxypyridine. An alternative conceptual pathway, based on nucleophilic aromatic substitution, would involve the reaction of a dihalopyridine with sodium methoxide. The following is a representative experimental protocol based on general laboratory procedures for similar transformations.

Experimental Protocol: Methylation of 2,3-Dihydroxypyridine

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

2,3-Dihydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (2.2 equivalents) under an inert atmosphere. Anhydrous DMF is added to the flask.

-

Deprotonation: A solution of 2,3-dihydroxypyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for this compound.[7] The spectrum would be expected to show characteristic C-H stretching vibrations of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and strong C-O stretching bands for the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: While a published spectrum for this compound was not found in the search results, the expected proton NMR spectrum would show signals for the three aromatic protons on the pyridine ring and two singlets for the two methoxy groups.

-

¹³C NMR: Similarly, a published ¹³C NMR spectrum was not identified. The spectrum would be expected to show seven distinct carbon signals: five for the pyridine ring carbons and two for the methoxy group carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 139.

Chemical Reactions and Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine ring is a common scaffold in many approved drugs.[8]

-

Building Block in Organic Synthesis: The methoxy groups on the pyridine ring influence its electronic properties and reactivity, making it a versatile building block.[9]

-

Role in Medicinal Chemistry: Derivatives of this compound are used in the synthesis of biologically active compounds. For example, 5-Bromo-2,3-dimethoxypyridine is a key intermediate that can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex molecular architectures for drug discovery.[10]

-

Precursor to Active Pharmaceutical Ingredients (APIs): A notable application is in the synthesis of proton pump inhibitors like Rabeprazole. The synthesis of Rabeprazole starts from 2,3-dimethylpyridine N-oxide, which undergoes a series of reactions including the introduction of methoxy groups to form a substituted dimethoxypyridine intermediate.[11]

Caption: Applications of this compound.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate safety precautions should be taken when handling this chemical.

GHS Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

This technical guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. kishida.co.jp [kishida.co.jp]

- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. This compound | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Rabeprazole - Wikipedia [en.wikipedia.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

In-Depth Technical Guide: 2,3-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dimethoxypyridine, its applications in research and drug development, and relevant experimental methodologies.

Core Compound Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₉NO₂.[1][2] It is recognized for its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [1][3][4] |

| Molecular Formula | C₇H₉NO₂ | [1][2][4] |

| CAS Number | 52605-97-7 | [1][2][4] |

| Density | Approximately 1.1 g/cm³ | [3] |

| Flash Point | Approximately 85 °C | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC=CN=C1OC | [4] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[3] Its structural features make it a valuable precursor for creating compounds with potential therapeutic activities. The pyridine ring is a common scaffold in medicinal chemistry, and the methoxy groups can be readily modified or can influence the electronic properties and binding interactions of the final molecule.

While specific signaling pathway involvement is context-dependent on the final synthesized compound, pyridine derivatives are known to interact with a wide range of biological targets. The logical workflow for investigating a novel compound derived from this compound in a drug discovery context is outlined below.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are generalized protocols relevant to the handling and use of this compound in a research setting.

General Handling and Storage

Due to its chemical nature, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For storage, it is recommended to keep the compound in an inert atmosphere at room temperature.[4]

Solubility Testing Protocol

A standard protocol for determining the solubility of a compound like this compound is as follows:

-

Preparation : Weigh a precise amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition : Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or acetone) to each vial.[3]

-

Mixing : Agitate the vials at a constant temperature using a vortex mixer or shaker until the solution is saturated or the compound is fully dissolved.

-

Observation : Visually inspect for any undissolved solid. If dissolved, add more solute until saturation is reached.

-

Quantification : If necessary, the concentration of the dissolved compound in a saturated solution can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The workflow for a typical solubility assessment can be visualized as follows:

Use in Organic Synthesis: A Generalized Suzuki Coupling Reaction

This compound can be a precursor to functionalized pyridines, for instance, through the introduction of a boronic acid group for subsequent cross-coupling reactions. While this compound itself is not the boronic acid, a derivative like this compound-4-boronic acid is used in such reactions.

A generalized experimental protocol for a Suzuki coupling reaction involving a pyridine boronic acid derivative would be:

-

Reaction Setup : In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the pyridine boronic acid derivative (e.g., this compound-4-boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition : Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution : Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization : Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of two methoxy groups on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and a representative synthetic protocol.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow or pale brown liquid at room temperature. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 52605-97-7 | [1] |

| Boiling Point | 98-100 °C at 16 mmHg | [2][3] |

| Density | 1.104 g/cm³ | [2][3] |

| Refractive Index (n²⁰/D) | 1.5205 | [2][3] |

| Purity (by GC) | ≥94.0% | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral features are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit signals corresponding to the three aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups. The chemical shifts of the ring carbons are influenced by the positions of the methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy groups.[1]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of methyl groups and other characteristic cleavages of the pyridine ring.

Reactivity

The reactivity of the this compound ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the electron-donating methoxy groups. The pyridine nitrogen is a site of basicity and can be protonated or alkylated. The methoxy groups at the 2- and 3-positions increase the electron density of the ring, making it more susceptible to electrophilic substitution than pyridine itself. However, the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the ortho and para positions relative to it. Nucleophilic aromatic substitution is also a possible reaction pathway, especially with activation of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the methylation of 2,3-dihydroxypyridine. The following is a representative experimental protocol based on the methylation of a similar substituted pyridine.

Materials:

-

2,3-Dihydroxypyridine

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

An appropriate solvent (e.g., dimethyl sulfoxide, methanol)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2,3-dihydroxypyridine in a suitable solvent, add a base portion-wise at room temperature.

-

Slowly add the methylating agent to the reaction mixture, maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the completion of the reaction.

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound to determine its purity and confirm its identity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A suitable capillary column (e.g., non-polar or medium-polarity).

Typical Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature, ramp at a defined rate to a final temperature, and hold.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Impact (EI)

-

MS Scan Range: A range appropriate to detect the molecular ion and expected fragments.

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject an aliquot of the solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Confirm the identity of the compound by comparing its retention time and mass spectrum with a known standard.

-

Determine the purity by calculating the peak area percentage.

Diagram of Analytical Workflow:

Caption: GC-MS analytical workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. This guide has provided a detailed overview of its characteristics, spectroscopic data, reactivity, and essential experimental protocols for its synthesis and analysis. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective and safe use of this versatile compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-dimethoxypyridine. Due to the absence of a publicly available, fully characterized ¹H NMR spectrum with explicitly assigned chemical shifts, coupling constants, and multiplicities in established databases and peer-reviewed literature, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy. It also provides a standardized experimental protocol for acquiring the spectrum and a theoretical visualization of the molecule's proton relationships. This guide serves as a foundational resource for researchers working with this compound, enabling them to predict, acquire, and interpret its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom within the aromatic ring. The coupling constants (J) will reflect the through-bond interactions between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-6 | ~8.0 - 8.2 | Doublet of doublets (dd) | J6-5 ≈ 4-5, J6-4 ≈ 1-2 | 1H |

| H-4 | ~7.0 - 7.2 | Doublet of doublets (dd) | J4-5 ≈ 7-8, J4-6 ≈ 1-2 | 1H |

| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | J5-4 ≈ 7-8, J5-6 ≈ 4-5 | 1H |

| OCH₃ (C2) | ~3.9 - 4.1 | Singlet (s) | - | 3H |

| OCH₃ (C3) | ~3.8 - 4.0 | Singlet (s) | - | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Standard Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): 8-16 scans to improve the signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the chemical structure of this compound and the expected through-bond coupling relationships between the aromatic protons.

Caption: Molecular structure and proton coupling in this compound.

In-Depth Technical Guide to the Infrared Spectrum of 2,3-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,3-dimethoxypyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the experimental methodology for acquiring the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrum, presents a detailed table of vibrational frequencies, and includes a workflow diagram for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This results in an IR spectrum, which serves as a unique molecular "fingerprint." For this compound (C7H9NO2), the IR spectrum reveals characteristic absorptions arising from the pyridine ring, methoxy groups, and C-H bonds, providing valuable information for structural elucidation and quality control.

Experimental Protocol: ATR-FTIR Spectroscopy

The experimental data for this compound is typically acquired using an ATR-FTIR spectrometer. The ATR technique is advantageous for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Instrumentation:

A commercially available FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory featuring a diamond crystal is suitable for this analysis.

Sample Preparation and Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for environmental and instrumental interferences. This is typically done by co-adding a number of scans (e.g., 32 or 64) at a specific resolution (e.g., 4 cm⁻¹).

-

Sample Application: A small drop of neat this compound is placed directly onto the center of the ATR crystal.

-

Pressure Application: For optimal contact between the sample and the crystal, a pressure arm is lowered onto the sample.

-

Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. The same number of scans and resolution as the background spectrum are used to ensure consistency.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Quantitative Data: Vibrational Frequency Assignments

While the specific experimental spectrum from commercial databases is proprietary, a detailed analysis of the expected vibrational frequencies can be provided through computational chemistry. The following table presents theoretically calculated vibrational frequencies for this compound using Density Functional Theory (DFT) methods, which are known to provide excellent agreement with experimental data. These calculations help in the definitive assignment of the observed IR bands.

| Wavenumber (cm⁻¹) (Calculated) | Intensity | Vibrational Assignment | Functional Group |

| ~3080-3000 | Medium | C-H stretching | Aromatic C-H |

| ~2980-2940 | Strong | C-H asymmetric stretching | Methoxy (-OCH₃) |

| ~2840-2820 | Medium | C-H symmetric stretching | Methoxy (-OCH₃) |

| ~1600-1580 | Strong | C=C/C=N stretching | Pyridine Ring |

| ~1480-1450 | Strong | C-H bending / Ring stretching | Pyridine Ring / Methoxy (-OCH₃) |

| ~1280-1240 | Strong | C-O-C asymmetric stretching | Methoxy (-OCH₃) |

| ~1150-1050 | Strong | C-O-C symmetric stretching / Ring breathing | Methoxy (-OCH₃) / Pyridine Ring |

| ~850-750 | Strong | C-H out-of-plane bending | Aromatic C-H |

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectrum analysis of a chemical compound like this compound.

Conclusion

This technical guide provides a framework for the analysis of the IR spectrum of this compound. By combining a standardized experimental protocol with theoretical calculations, researchers and professionals in drug development can confidently identify and characterize this important molecule. The provided workflow and data serve as a valuable resource for routine analysis and in-depth spectroscopic studies.

Mass Spectrometry of 2,3-Dimethoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2,3-dimethoxypyridine, a key heterocyclic compound. Due to the limited availability of direct experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. It also includes a detailed, adaptable experimental protocol for acquiring a mass spectrum and visual diagrams to elucidate the fragmentation pathways and experimental workflow.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound (molar mass: 139.15 g/mol ) is anticipated to exhibit a prominent molecular ion peak owing to the stability of the aromatic pyridine ring.[1] The primary fragmentation events are expected to involve the methoxy functional groups, including the loss of methyl radicals and neutral molecules like formaldehyde.[2][3][4]

| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Qualitative Relative Abundance | Fragmentation Pathway |

| 139 | [C₇H₉NO₂]⁺• | C₇H₉NO₂ | High | Molecular Ion (M⁺•) |

| 124 | [M - CH₃]⁺ | C₆H₆NO₂ | High | Loss of a methyl radical from one of the methoxy groups. |

| 109 | [M - CH₂O]⁺• | C₆H₇NO | Medium | Loss of a neutral formaldehyde molecule. |

| 108 | [M - OCH₃]⁺ | C₆H₆N | Medium | Loss of a methoxy radical. |

| 96 | [M - CH₃ - CO]⁺ | C₅H₄NO | Medium | Loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 78 | [C₅H₄N]⁺ | C₅H₄N | Medium | Cleavage of both methoxy groups, resulting in a pyridyl cation. |

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Suitable solvents include methanol, acetonitrile, or dichloromethane.[5][6] Avoid non-volatile solvents.[6]

-

Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[5]

-

Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[7]

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[5]

-

Vial Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial.[7]

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC) System:

-

Injection Port: Set the injector temperature to 250°C.

-

Injection Mode: Use a splitless injection for trace analysis or a split injection (e.g., 50:1 split ratio) for more concentrated samples.

-

Injection Volume: Inject 1 µL of the prepared sample.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

-

3. Data Acquisition and Analysis

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General workflow for GC-MS analysis of a liquid sample.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 4. GCMS Section 6.13 [people.whitman.edu]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. uoguelph.ca [uoguelph.ca]

In-depth Technical Guide: The Crystal Structure of 2,3-Dimethoxypyridine and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the crystal structure of 2,3-Dimethoxypyridine. A comprehensive search of public crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been experimentally determined or reported. This document provides a summary of the known physicochemical properties of this compound. Furthermore, to offer valuable structural insights, this guide presents a comparative analysis of the experimentally determined crystal structures of closely related monomethoxypyridine isomers: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. Detailed experimental protocols for single-crystal X-ray diffraction are also provided, alongside a generalized workflow for crystal structure determination.

This compound: Current Status and Physicochemical Properties

Despite its utility as a chemical intermediate, the crystal structure of this compound remains undetermined. The lack of a published crystal structure in databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) indicates a research gap in the solid-state characterization of this compound.

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| IUPAC Name | This compound |

| Molar Mass | 139.15 g/mol |

| CAS Number | 52605-97-7 |

| Appearance | Clear colorless to pale yellow or pale brown liquid |

| Assay (GC) | ≥94.0% |

| Refractive Index | 1.5185-1.5245 @ 20°C |

Crystal Structures of Monomethoxypyridine Analogs

To provide a structural context for this compound, the crystallographic data for three of its monomethoxy-substituted analogs are presented. These structures offer insights into the potential packing and intermolecular interactions that might be observed in the crystalline state of dimethoxypyridines.

| Compound | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |

| COD ID | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P 1 21/c 1 | P b c a | P 1 21/c 1 |

| a (Å) | 7.771(2) | 7.458(4) | 7.646(2) |

| b (Å) | 5.8690(10) | 7.696(4) | 12.378(4) |

| c (Å) | 13.568(3) | 20.192(10) | 6.291(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 104.28(3) | 90 | 101.99(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 598.6(2) | 1158.4(10) | 581.6(3) |

| Z | 4 | 8 | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small organic molecules like the methoxypyridines listed above typically follows a standardized experimental protocol.

3.1. Crystallization High-quality single crystals are paramount for successful structure determination. Common methods for growing crystals of small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

3.2. Crystal Mounting and Data Collection

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is centered in the X-ray beam.

-

A preliminary screening is performed to determine the crystal quality and unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-rays.

3.3. Data Processing and Structure Solution

-

The raw diffraction images are processed to integrate the reflection intensities and correct for experimental factors such as absorption.

-

The space group is determined from the symmetry of the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

Visualizing the Workflow

The general workflow for determining the crystal structure of a small molecule is depicted below.

Caption: A flowchart illustrating the key stages of small molecule crystal structure determination.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides essential information for researchers in the field. The summary of its known properties, coupled with the detailed crystallographic data of its monomethoxy analogs, offers a valuable comparative resource. The outlined experimental protocols and workflow diagram provide a comprehensive overview of the methodologies required for the future determination of its, and other small molecules', crystal structures. This information is intended to support ongoing research and development efforts in fields where the solid-state properties of such compounds are of interest.

An In-Depth Technical Guide to the Functionalization Reactions of 2,3-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. The presence of two methoxy groups on the pyridine ring not only influences its reactivity and regioselectivity but also provides opportunities for further modification. This technical guide provides a comprehensive overview of the key functionalization reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Directed ortho-Metalation (DoM): Lithiation at the C4-Position

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the methoxy groups can direct deprotonation to an adjacent position. The presence of the 2-methoxy group might be expected to direct lithiation to the C3-position; however, the cumulative directing effect of both methoxy groups and the electronic nature of the pyridine ring leads to preferential lithiation at the C4-position.

Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, results in the formation of the 4-lithio-2,3-dimethoxypyridine intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 4-position with high regioselectivity.

Quantitative Data for Lithiation and Subsequent Electrophilic Quench

The reaction of 4-lithio-2,3-dimethoxypyridine with various electrophiles proceeds in good to excellent yields, as summarized in the table below.[1]

| Electrophile | Reagent | Product (E) | Yield (%) |

| Deuteron | DCl | -D | 99 |

| Carbonyl | PhCHO | -CH(OH)Ph | 71 |

| Halogen | BrCN | -Br | 60 |

| Boron | B(OMe)₃ | -B(OH)₂ | 64 |

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,3-dimethoxypyridine via Lithiation

This protocol describes the synthesis of 4-bromo-2,3-dimethoxypyridine, a key intermediate for subsequent cross-coupling reactions.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Cyanogen bromide (BrCN)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

-

n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution, and the reaction mixture is maintained at 0 °C for 1 hour.

-

A solution of cyanogen bromide (1.2 equivalents) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction is stirred for an additional 2 hours at 0 °C.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-bromo-2,3-dimethoxypyridine.

Halogenation

Halogenated this compound derivatives are crucial precursors for a variety of cross-coupling reactions. Direct electrophilic halogenation of the this compound ring can be challenging due to the activating nature of the methoxy groups and the inherent reactivity of the pyridine ring. However, specific halogenating agents and reaction conditions can be employed to achieve the desired regioselectivity. The most common positions for halogenation are C4, C5, and C6.

Bromination

Representative Experimental Protocol: Bromination of a Methoxypyridine Derivative

This protocol describes the bromination of 2-methoxypyridin-4-amine, which can be adapted for this compound with appropriate optimization.

Materials:

-

This compound (starting material)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane at 0 °C.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Iodination

6-Iodo-2,3-dimethoxypyridine is a commercially available compound, suggesting that iodination at the C6 position is a known transformation. A general method for the iodination of electron-rich heteroarenes using molecular iodine and a silver salt can be applied.

Representative Experimental Protocol: Iodination of an Electron-Rich Pyridine

This protocol describes a general method for the iodination of electron-rich heteroarenes.

Materials:

-

This compound

-

Molecular Iodine (I₂)

-

Silver acetate (AgOAc)

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), silver acetate (1.0 equivalent), and molecular iodine (1.0 equivalent).

-

Add acetonitrile as the solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the iodinated this compound.

Nitration

The introduction of a nitro group onto the this compound scaffold can provide a handle for further functionalization, such as reduction to an amino group. The nitration of pyridines typically requires harsh conditions due to the electron-deficient nature of the ring, which is further deactivated upon protonation in acidic media. The presence of activating methoxy groups in this compound is expected to facilitate this electrophilic substitution.

While a specific protocol for the nitration of this compound is not detailed in the provided search results, a general and effective method for the nitration of pyridines using nitric acid in trifluoroacetic anhydride can be employed. This method often leads to the formation of 3-nitropyridines. For this compound, nitration is anticipated to occur at an electron-rich position, likely C5.

General Experimental Protocol: Nitration of Pyridines

This protocol provides a general method for the nitration of pyridine derivatives.

Materials:

-

This compound

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

Procedure:

-

Chill trifluoroacetic anhydride in an ice bath.

-

Slowly add the this compound to the chilled trifluoroacetic anhydride with stirring.

-

Continue stirring at 0 °C for 2 hours.

-

Add concentrated nitric acid dropwise to the reaction mixture.

-

Allow the reaction to proceed, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. The most commonly employed reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is widely used to form biaryl structures. 4-Bromo-2,3-dimethoxypyridine can be effectively coupled with various arylboronic acids to introduce diverse aryl substituents at the 4-position.

General Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

Materials:

-

4-Bromo-2,3-dimethoxypyridine

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask, combine 4-bromo-2,3-dimethoxypyridine (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

B. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes. Halogenated this compound can be coupled with various alkenes to introduce vinyl groups.

General Experimental Protocol: Heck Reaction of a Halopyridine

Materials:

-

4-Iodo-2,3-dimethoxypyridine

-

Alkene (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., DMF, MeCN)

-

Inert atmosphere

Procedure:

-

Combine the 4-iodo-2,3-dimethoxypyridine, palladium catalyst, ligand, and base in a Schlenk tube.

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous solvent and the alkene.

-

Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for the synthesis of substituted alkynes.

General Experimental Protocol: Sonogashira Coupling of a Halopyridine

Materials:

-

4-Bromo-2,3-dimethoxypyridine

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 4-bromo-2,3-dimethoxypyridine, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The methodologies outlined in this guide, including directed ortho-metalation, halogenation, nitration, and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in drug discovery and materials science. The ability to selectively introduce substituents at various positions on the pyridine ring opens up a vast chemical space for the design and synthesis of novel molecules with desired properties. The detailed protocols and reaction pathways presented herein are intended to serve as a practical resource for the efficient and strategic functionalization of this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 2,3-dimethoxypyridine and its derivatives. These compounds are valuable intermediates and scaffolds in medicinal chemistry and drug discovery, notably as kinase inhibitors.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic pathways and a relevant biological signaling pathway.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily involving nucleophilic substitution reactions on appropriately substituted pyridine precursors. Key starting materials often include dihalopyridines, hydroxypyridines, or other functionalized pyridines.

Synthesis from Dihalopyridines

A common and direct approach to this compound is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with sodium methoxide. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of this compound from 2,3-Dichloropyridine

-

Materials: 2,3-dichloropyridine, sodium methoxide, methanol, and a suitable high-boiling point solvent like DMF or DMSO.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine in the chosen solvent.

-

Add a stoichiometric excess of sodium methoxide (typically 2.2 to 2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Synthesis from Halogenated Hydroxypyridines

The methylation of halogenated hydroxypyridines is another versatile method. This typically follows a Williamson ether synthesis mechanism, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic pyridinolate anion, which then reacts with a methylating agent.

Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine from 2-Bromo-3-hydroxypyridine [2]

-

Materials: 2-bromo-3-hydroxypyridine, potassium hydroxide (KOH), dimethyl sulfoxide (DMSO), and methyl iodide (CH3I).[2]

-

Procedure: [2]

-

To a stirred mixture of 2-bromo-3-hydroxypyridine (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, heat the mixture to 55-60 °C.[2]

-

Slowly add a solution of CH3I (72.4 g) in DMSO (100 mL) dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture at 55-60 °C for 30 minutes.[2]

-

Pour the reaction mixture into 800 g of ice water and filter the resulting precipitate.[2]

-

Triturate the precipitate with diethyl ether (3 x 500 mL) to isolate the product.[2]

-

Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine from 2-Chloro-3-hydroxypyridine [3]

-

Materials: 2-Chloro-3-hydroxypyridine, iodomethane, potassium carbonate (K2CO3), and N,N-dimethylformamide (DMF).[3]

-

Procedure: [3]

-

Add 2-Chloro-3-hydroxypyridine (2.59 g, 20 mmol), iodomethane (2.98 g, 21 mmol), and K2CO3 (5.52 g, 40 mmol) to DMF (50 mL).[3]

-

Stir the reaction mixture at 60 °C for 4 hours.[3]

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.[3]

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography to afford 2-chloro-3-methoxypyridine.[3]

-

Synthesis of Functionalized Dimethoxypyridine Derivatives

The synthesis of more complex derivatives often involves multi-step sequences starting from readily available precursors. An example is the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol.[4]

Experimental Protocol: Multi-step Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride [4]

This synthesis involves a sequence of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination.[4] A key step is the methylation of a hydroxyl group on the pyridine ring.

-

Methylation Step Example: Voitol is added to an aqueous solution of sodium hydroxide, cooled to 0-2 °C, and dimethyl phosphate is added dropwise while maintaining the temperature at 2-4 °C. The reaction is stirred for 3-6 hours.[4]

-

Final Chlorination Step: 2-methylol-3,4-dimethoxypyridine is dissolved in dichloromethane and cooled to 0 °C. A solution of thionyl chloride in dichloromethane is added dropwise. The reaction is stirred at room temperature for 2 hours, and the solvent is evaporated to yield the product.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various methoxypyridine derivatives.

Table 1: Synthesis of 2-Chloro-3-methoxypyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-3-hydroxypyridine | Iodomethane, K2CO3 | DMF | 60 | 4 | 90 | [3] |

Table 2: Synthesis of 2-Bromo-3-methoxypyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-3-hydroxypyridine | CH3I, KOH | DMSO | 55-60 | 0.5 | High | [2] |

| 2-Bromo-3-hydroxypyridine | Sodium metal, CH3I | Methanol, DMF | Reflux | 0.25 | - | [2] |

Table 3: Synthesis of Substituted 2-Methoxypyridine-3,4-dicarbonitriles

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-Chloro-5,6-dimethylpyridine-3,4-dicarbonitrile | Sodium methoxide | Anhydrous Methanol | 68-79 | [5] |

| 2-Chloro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile | Sodium methoxide | Anhydrous Methanol | 68-79 | [5] |

| 2-Chloro-6-methyl-5-phenylpyridine-3,4-dicarbonitrile | Sodium methoxide | Anhydrous Methanol | 68-79 | [5] |

Table 4: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

| Starting Material | Reagents | Yield (%) | Reference |

| 2-methylol-3,4-dimethoxy-pyridine | Thionyl chloride | 76-78 | [4] |

Mandatory Visualizations

Synthetic Pathways

Caption: Key synthetic strategies for this compound derivatives.

Experimental Workflow: Williamson Ether Synthesis

Caption: Step-by-step workflow for Williamson ether synthesis.

Biological Signaling Pathway: PI3K/AKT/mTOR

Derivatives of methoxypyridine have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[6][7]

Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-3-methoxypyridine | 52605-96-6 [chemicalbook.com]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2,3-Dimethoxypyridine as a Foundational Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 2,3-dimethoxypyridine has emerged as a particularly valuable and versatile building block. The strategic placement of its two methoxy groups imparts unique electronic properties and steric influences that guide chemical reactivity, allowing for the regioselective synthesis of complex, biologically active molecules. This technical guide delves into the synthesis, reactivity, and application of this compound, highlighting its role in the creation of innovative pharmaceuticals through detailed experimental protocols, quantitative data analysis, and a case study of the proton pump inhibitor, Rabeprazole.

Physicochemical and Spectroscopic Data

A foundational understanding of a building block begins with its physical and chemical properties. This compound is a stable, readily handled organic compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [PubChem CID: 4657809] |

| Molecular Weight | 139.15 g/mol | [PubChem CID: 4657809] |

| CAS Number | 52605-97-7 | [PubChem CID: 4657809] |

| Appearance | Clear colorless to pale yellow liquid | - |

| Assay (GC) | ≥94.0% | - |

| Refractive Index (@ 20°C) | 1.5185-1.5245 | - |

Synthesis of this compound: A Key Precursor

The most common and efficient route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine precursor, typically 2,3-dichloropyridine, with sodium methoxide. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of electron-withdrawing halogen atoms, to facilitate substitution.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

This protocol outlines the synthesis of this compound from commercially available 2,3-dichloropyridine.

Materials:

-

2,3-Dichloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol under an inert atmosphere.

-

Reagent Addition: Sodium methoxide is carefully added to the methanol. If using solid sodium methoxide, it should be added in portions to control the exothermic dissolution. The mixture is stirred until the sodium methoxide is completely dissolved.

-

Addition of Precursor: 2,3-Dichloropyridine is added dropwise to the sodium methoxide solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate. The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.

| Parameter | Typical Value/Condition |

| Reactant Ratio (NaOMe:Dichloropyridine) | 2.2 : 1 (molar equivalents) |

| Solvent | Anhydrous Methanol |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 18-24 hours |

| Typical Yield | 65-80% |

Chemical Reactivity and Functionalization

The utility of this compound as a building block is defined by its reactivity. The methoxy groups are electron-donating, which activates the pyridine ring towards electrophilic attack. However, the most synthetically valuable transformation is directed ortho-metalation (DoM).[1][2][3] In this reaction, an organolithium base, such as n-butyllithium (n-BuLi), selectively removes a proton from the position ortho (adjacent) to one of the methoxy groups.

The C4 position is the most kinetically acidic proton due to its position ortho to the C3-methoxy directing group, leading to the formation of a 4-lithiated intermediate. This intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups exclusively at the C4 position.

Experimental Protocol: Directed ortho-Metalation and Borylation at C4

This protocol describes the regioselective lithiation of this compound at the C4 position and subsequent trapping with an electrophile, in this case, triisopropyl borate, to form a boronic ester.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of this compound in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 4-lithiated intermediate.

-

Electrophilic Quench: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is then diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude boronic ester can be used directly or purified further by column chromatography.

Application in Drug Discovery: The Case of Rabeprazole